REACTION_CXSMILES
|
[C:1]1([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:2](C=O)=[CH:3][CH:4]=[CH:5][CH:6]=1.[H][H].C[CH:18]([OH:20])C>>[C:9]1([CH2:18][OH:20])([CH:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]1
|
Name
|
|
Quantity
|
364 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C=O)C1=CC=CC=C1
|
Name
|
Ru Al2O3
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
910 g
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 150° C. for 8 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were charged
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
a catalyst was filtered under an inert gas atmosphere
|
Type
|
CUSTOM
|
Details
|
After a solvent was removed
|
Type
|
DISTILLATION
|
Details
|
distillation
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)(C1CCCCC1)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |